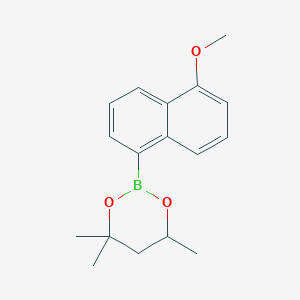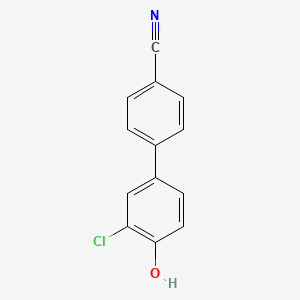
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, also known as 2-chloro-4-trimethyl-1,3,2-dioxaborinan-2-ylphenol, is a boron-containing organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. It is a valuable intermediate for the synthesis of a variety of organic compounds and pharmaceuticals, and has been shown to have potential therapeutic effects in some areas.
Aplicaciones Científicas De Investigación
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, the compound has been used as a reagent for the synthesis of various organic molecules. In medicinal chemistry, it has been used as a starting material for the synthesis of a variety of pharmaceuticals, including antifungals, antibiotics, and antivirals. In materials science, it has been used as a building block for the synthesis of a variety of polymers and nanomaterials.
Mecanismo De Acción
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to act as an antimicrobial agent by inhibiting the growth of bacteria, fungi, and viruses. The exact mechanism of action is not yet fully understood, but it is believed that the compound binds to the cell wall of the microorganism, disrupting its structure and preventing it from replicating.
Biochemical and Physiological Effects
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antimicrobial, antifungal, and antiviral activity, as well as the ability to inhibit the growth of cancer cells. In vivo studies have shown that the compound can reduce inflammation and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several advantages for use in laboratory experiments. It is relatively easy to synthesize in good to excellent yields, and is relatively inexpensive. Additionally, it is a versatile reagent for the synthesis of a variety of organic molecules and pharmaceuticals. The main limitation of the compound is that it is slightly toxic, and should be handled with care and in a well-ventilated area.
Direcciones Futuras
The potential applications of 2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol are numerous. Some potential future directions for research include the development of new synthetic methods for the synthesis of the compound, the exploration of its potential therapeutic effects in various diseases, and the development of new polymers and nanomaterials based on the compound. Additionally, further research is needed to explore the exact mechanism of action of the compound and to identify potential side effects.
Métodos De Síntesis
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-3-methoxybenzaldehyde with 2-hydroxy-1,2,3-trimethyl-1,3,2-dioxaborinane in the presence of a catalytic amount of sodium hydroxide. This reaction yields the desired product in good to excellent yields. The second step involves the reaction of the product with a suitable base such as sodium hydroxide or potassium hydroxide to yield the desired product in good to excellent yields.
Propiedades
IUPAC Name |
2-chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-8-7-12(2,3)17-13(16-8)9-4-5-11(15)10(14)6-9/h4-6,8,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXCXUVNRXGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride](/img/structure/B6323713.png)

![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)



